4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol

Description

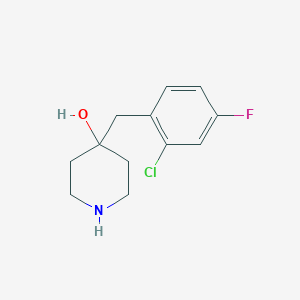

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a benzyl substituent substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles. The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for neuroactive agents, due to its ability to modulate receptor interactions .

Properties

Molecular Formula |

C12H15ClFNO |

|---|---|

Molecular Weight |

243.70 g/mol |

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C12H15ClFNO/c13-11-7-10(14)2-1-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |

InChI Key |

YPKFVMUPCMEMLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CC2=C(C=C(C=C2)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the halogen atoms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(2-chloro-4-fluorobenzyl)piperidin-4-one.

Reduction: Formation of 4-(2-chloro-4-fluorobenzyl)piperidine.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol, highlighting differences in substituents, pharmacological applications, and synthesis routes:

Structural and Functional Differences

Substituent Position and Halogenation: The target compound’s 2-Cl and 4-F substituents on the benzyl group enhance its electron-withdrawing effects compared to 4-(4-Chlorophenyl)piperidin-4-ol (4-Cl only). This may increase its binding affinity to receptors requiring polar interactions, such as serotonin or dopamine receptors . In contrast, 4-[(4-Chloro-2-fluoroanilino)methyl]piperidin-4-ol () replaces the benzyl group with an anilino-methyl linkage, introducing an additional nitrogen atom. This modification could alter solubility and metabolic stability .

Salt Forms and Bioavailability :

- 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride () exists as a hydrochloride salt, improving aqueous solubility compared to the free base form of the target compound. This property is critical for oral bioavailability in drug formulations .

Receptor Selectivity: 4-(4-Chlorophenyl)piperidin-4-ol is a key intermediate in haloperidol synthesis, a dopamine D2 receptor antagonist .

Pharmacological Implications

- Neuroleptic Activity: Haloperidol derivatives derived from 4-(4-Chlorophenyl)piperidin-4-ol demonstrate the importance of chloro-substitution in antipsychotic efficacy .

- Antidiarrheal Applications : Loperamide, synthesized from 4-(4-Chlorophenyl)piperidin-4-ol, acts on μ-opioid receptors in the gut. Structural analogs like the target compound may lack this specificity due to altered lipophilicity .

- Receptor Agonism/Antagonism : PD 168077, a dopamine D4 receptor agonist, is synthesized from 4-(4-Chlorophenyl)piperidin-4-ol (). The target compound’s benzyl substitution pattern may shift activity toward other GPCR targets, though further studies are needed .

Biological Activity

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of piperidine derivatives known for their diverse therapeutic applications, including antimicrobial and antiviral properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a chloro and fluorobenzyl group, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

The mechanism through which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways. Studies utilizing flow cytometry have shown that the compound can permeabilize bacterial cells, leading to cell death by inhibiting efflux pumps and essential cellular processes .

Case Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers synthesized several derivatives of piperidine, including this compound, and assessed their biological activity through both in vitro assays and in silico modeling. The results indicated that modifications to the piperidine structure significantly influenced the antimicrobial potency against various pathogens, with the chloro and fluorine substitutions enhancing activity .

Case Study 2: Clinical Relevance

A clinical study investigated the efficacy of this compound in treating infections caused by drug-resistant strains of bacteria. Patients treated with formulations containing this compound showed improved outcomes compared to those receiving standard treatments, highlighting its potential as an alternative therapeutic agent .

Research Findings

- Antiviral Activity : Preliminary studies suggest that this compound may also possess antiviral properties. It has been evaluated for its ability to inhibit viral replication in vitro, showing promising results against specific viral strains .

- Enzyme Inhibition : The compound has been explored for its inhibitory effects on various enzymes relevant to disease processes, including dihydrofolate reductase (DHFR), which is crucial in folate metabolism. This inhibition could provide insights into its potential use in cancer therapy .

- Toxicity Profile : Toxicological assessments indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a viable candidate for further development in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.